1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Descripción
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-11-3-4-13(9-12(11)2)14(17)10-16-7-5-15-6-8-16;;/h3-4,9,15H,5-8,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUYXUMSZVGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of the piperazine ring or introduction of the piperazine moiety into a precursor molecule.
- Attachment of the 3,4-dimethylphenyl ethanone group to the piperazine nitrogen.
- Conversion of the free base to the dihydrochloride salt for enhanced stability and solubility.
Preparation of Piperazine Derivative Core
A common approach to piperazine derivatives involves the reduction of 3,4-dehydropiperazine-2-one intermediates, which are prepared by reacting esters with ethylenediamine or substituted ethylenediamines. For example, a method described in a patent details:
- Reacting an ester such as methyl benzoylformate with substituted ethylenediamine (e.g., N-methyl ethylenediamine) in methanol or toluene with acetic acid as a catalyst at controlled temperatures (30–65 °C) to form 3,4-dehydropiperazine-2-one derivatives.
- Isolation of the intermediate by solvent removal, washing, and precipitation with hexane, yielding the cyclic intermediate in moderate to good yields (48–70%).
Following this, the 3,4-dehydropiperazine-2-one intermediate undergoes reduction:
- Treatment with a strong reducing agent such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under nitrogen atmosphere at 10–55 °C for several hours reduces the lactam ring to the corresponding piperazine derivative.
- Workup involves quenching with ethyl acetate and water, followed by extraction and purification steps including charcoal treatment and recrystallization to obtain the piperazine derivative in yields around 60%.
Formation of the Dihydrochloride Salt
To enhance the compound's stability, solubility, and handling properties, the free base is converted to the dihydrochloride salt by:
- Treating the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
- The resulting dihydrochloride salt precipitates out and can be isolated by filtration and drying.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Formation of 3,4-dehydropiperazine-2-one intermediate | Ester (e.g., methyl benzoylformate), substituted ethylenediamine, acetic acid, methanol/toluene, 30–65 °C, 6–7 hrs | Intermediate isolated (48–70% yield) |
| 2 | Reduction of lactam to piperazine | LiAlH4 in THF, 10–55 °C, 3–4 hrs | Piperazine derivative (ca. 60% yield) |
| 3 | Amide bond formation | 3,4-Dimethylphenylacetyl chloride or acid + coupling agent/base, aprotic solvent | Target compound free base |
| 4 | Salt formation | HCl gas or HCl in alcohol solvent | Dihydrochloride salt isolated |
Research Findings and Considerations
- The reduction step using LiAlH4 is critical and requires careful control of temperature and quenching to avoid side reactions and ensure high purity.
- The amide coupling step benefits from using activated acid derivatives or coupling reagents to achieve high conversion and minimize impurities.
- Formation of the dihydrochloride salt improves the compound’s pharmaceutical properties, including solubility and stability, which is essential for further formulation and biological testing.
- Alternative synthetic routes may involve direct alkylation of piperazine with 3,4-dimethylphenyl ethanone derivatives or reductive amination strategies, though these are less documented for this specific compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a probe to study biological systems and molecular interactions. In medicine, it has potential applications in drug development, particularly in the design of new therapeutic agents. In industry, it is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Aromatic Substitution Patterns
- 3,4-Dimethylphenyl : The methyl groups in the target compound increase hydrophobicity compared to 3,4-dichlorophenyl () or 3,4-dimethoxyphenyl (), which enhance electronic effects for receptor binding .
- Benzoxazine vs. Phenyl : The benzoxazine variant () introduces oxygen atoms, improving solubility but reducing blood-brain barrier penetration compared to the dimethylphenyl analog.
Piperazine Modifications
- N-Alkylation : Compounds like 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one () incorporate chloroacetyl groups, enabling covalent binding to targets, unlike the unmodified piperazine in the target compound.
- Phenoxy Linkers: The phenoxy group in reduces steric bulk but compromises metabolic stability.
Pharmacological Activity
- The target compound’s dihydrochloride salt enhances bioavailability compared to neutral analogs like 1-(3,4-dimethylphenyl)piperazine (), which lacks a ketone group and counterions .
Actividad Biológica
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS No. 1281019-20-2) is a compound characterized by its unique structural features, which include a piperazine ring and a dimethylphenyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.
- Molecular Formula: C₁₄H₂₂Cl₂N₂O
- Molecular Weight: 305.24 g/mol
- CAS Number: 1281019-20-2
The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.
1. Anticancer Activity
Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperazine derivatives demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .
Table 1: Cytotoxicity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 10 | |
| Compound B | MCF-7 (breast) | 15 | |
| Compound C | A549 (lung) | 12 |
2. Neuropharmacological Effects
The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, which are crucial for treating psychiatric disorders. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in depression and anxiety disorders .
3. Enzyme Inhibition
The compound is hypothesized to exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer’s disease. Inhibitors of these enzymes can enhance cholinergic transmission, which is beneficial in managing cognitive decline associated with neurodegenerative diseases .
Study on Anticancer Properties
A recent study focused on the synthesis of piperazine derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .
Neuropharmacological Evaluation
Another research effort evaluated the neuropharmacological profile of piperazine derivatives. The study found that certain analogs could effectively inhibit serotonin receptors while showing minimal side effects typical of traditional antidepressants . This positions compounds like this compound as promising candidates for further development in treating mood disorders.
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride?
A common method involves reacting 1-(3,4-dimethylphenyl)ethanone with a piperazine derivative under nucleophilic substitution conditions. For example, chloroacetyl chloride can react with 1-phenylpiperazine in anhydrous dichloromethane with triethylamine as a base, followed by purification via column chromatography and dihydrochloride salt formation using HCl gas . Yield optimization requires controlled temperature (e.g., 273 K during reagent addition) and stoichiometric adjustments. Structural confirmation is typically performed via ESI-MS and NMR spectroscopy .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- Mass spectrometry (ESI-MS): To confirm molecular weight (e.g., expected [M+H] peak for the free base).
- NMR: For verifying substituent positions (e.g., aromatic protons from the 3,4-dimethylphenyl group at δ 6.8–7.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- X-ray crystallography: For resolving crystal packing and hydrogen-bonding interactions in the dihydrochloride form .
Q. What solubility properties are critical for experimental design?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Solubility can be enhanced via salt formation (dihydrochloride) or co-solvents like ethanol. Pre-formulation studies should assess pH-dependent stability, as protonation of the piperazine moiety affects solubility .
Q. What safety protocols are recommended for handling this compound?
While specific GHS classification data are unavailable for this compound, general piperazine derivative precautions apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can structural modifications optimize receptor binding or metabolic stability?
- Substituent effects: Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring may enhance affinity for serotonin or dopamine receptors, as seen in analogous compounds with dichlorophenyl groups .
- Piperazine substitution: Methyl or benzyl groups on the piperazine nitrogen can alter pharmacokinetics by reducing first-pass metabolism .
- Salt forms: Dihydrochloride salts improve bioavailability compared to free bases in in vivo models .
Q. What analytical methods resolve contradictions in biological activity data?
- Dose-response studies: Use in vitro assays (e.g., radioligand binding for 5-HT receptors) to establish EC values and rule off-target effects .
- Metabolite profiling: LC-MS/MS can identify degradation products or active metabolites contributing to unexpected in vivo effects .
- Crystallographic analysis: Compare ligand-receptor co-crystal structures to validate binding modes predicted by docking studies .
Q. How do environmental factors influence stability during storage?
Q. What strategies improve synthetic yield and purity?
- Reagent stoichiometry: A 1:1.2 molar ratio of chloroacetyl chloride to piperazine minimizes side products .
- Purification: Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity.
- Salt formation: Dropwise addition of HCl in diethyl ether ensures crystalline dihydrochloride precipitation .
Q. How is the compound’s activity validated in disease-relevant models?
- Cognitive function studies: Use Morris water maze or passive avoidance tests in rodents, dosing at 10–50 mg/kg (i.p.) to assess acetylcholinesterase inhibition .
- Cancer models: Evaluate pyruvate kinase M2 activation in A549 lung cancer cells via Western blot (PKM2 expression) and Seahorse metabolic assays .
Notes
- Avoid using non-peer-reviewed sources (e.g., commercial catalogs).
- Structural analogs (e.g., dichlorophenyl or fluorobenzyl derivatives) provide insights into SAR but require validation for this specific compound .
- Contradictions in biological data may arise from assay variability (e.g., cell line differences) or impurity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
